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Methyl cyclopropanecarboxylate

Cat. No.: B120475
CAS No.: 2868-37-3
M. Wt: 100.12 g/mol
InChI Key: PKAHQJNJPDVTDP-UHFFFAOYSA-N
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Description

Significance of Cyclopropane (B1198618) Moieties in Chemical Synthesis

The cyclopropane motif is a crucial structural unit in modern chemistry, frequently appearing in natural products, pharmaceuticals, and agrochemicals. nih.govunl.pt Its importance is largely due to the unique conformational rigidity and electronic properties that arise from its strained three-membered ring structure. nih.gov The inclusion of a cyclopropane ring can significantly influence a molecule's biological activity and properties. acs.org

Key attributes that make cyclopropane moieties significant in synthesis include:

Enhanced Potency and Specificity: The rigid structure of the cyclopropane ring can lock a molecule into its bioactive conformation, which helps to position key functional groups in the binding pockets of target proteins, potentially enhancing potency and specificity. unl.ptacs.org

Metabolic Stability: The cyclopropyl (B3062369) group can improve the metabolic stability of a drug candidate compared to linear alkyl groups, leading to a better pharmacokinetic profile. unl.pt

Unique Stereochemistry: Substituted cyclopropanes offer well-defined three-dimensional shapes, providing stereochemical diversity that is critical in drug design. nih.gov

Reactivity: The inherent ring strain makes cyclopropanes reactive intermediates, enabling a variety of chemical transformations and the introduction of the cyclopropyl group into larger, more complex structures. ketonepharma.com

The frequent appearance of the cyclopropyl ring in drug molecules has spurred the development of advanced synthetic methods for creating these strained structures. acs.org

Historical Context of Methyl Cyclopropanecarboxylate (B1236923) Synthesis and Reactivity Studies

The study and synthesis of methyl cyclopropanecarboxylate are rooted in the broader exploration of cyclopropane chemistry. Historically, several methods have been established for its preparation, often starting from readily available precursors.

A predominant historical route to this compound involves the intramolecular cyclization of a γ-halobutyrate ester. google.com One widely cited method, detailed in U.S. Patent 3,711,549, begins with the conversion of γ-butyrolactone to 4-chlorobutyric acid. justia.comgoogleapis.com This acid is then esterified with methanol (B129727) to produce methyl 4-chlorobutyrate, which subsequently undergoes cyclization in the presence of a strong base like sodium methoxide (B1231860) to yield this compound. google.comjustia.comgoogleapis.com Other strong bases such as potassium alkoxide have also been used for this cyclization step. google.com An alternative pathway involves the ring-opening of γ-butyrolactone via an ester exchange reaction with dimethyl sulfate, followed by cyclization under strong alkaline conditions. google.com

Historical Synthesis Approaches for this compound

Starting MaterialKey ReagentsGeneral ProcessSource(s)
γ-Butyrolactone1. HCl or Thionyl Chloride 2. Methanol 3. Sodium MethoxideRing-opening to 4-chlorobutyric acid, followed by esterification and base-induced cyclization. google.comjustia.comgoogleapis.com
γ-Butyrolactone1. Dimethyl Sulfate 2. Strong Base (e.g., Sodium Methoxide)Ring-opening via ester exchange followed by cyclization. A yield of 95.83% has been reported for this method. google.com
Methyl γ-chlorobutyrateSodium Methoxide, TolueneDirect cyclization by adding the ester to a sodium methoxide-toluene system. google.com

Early reactivity studies explored the transformations characteristic of both the ester group and the cyclopropane ring. Research has described the thermal rearrangement of methyl cis-2-alkylcyclopropanecarboxylates, which undergo ring-opening via a 1,5-hydrogen shift, a reaction not observed for the trans isomers. cdnsciencepub.com Other studies focused on the thermal gas-phase decomposition of this compound, which primarily results in isomerization products like methyl 3-butenoate and methyl 2-butenoate. jcsp.org.pk

In the 1980s, significant progress was made in understanding the reactivity of the α-carbon. It was discovered that siloxy-substituted methyl cyclopropanecarboxylates could be deprotonated using strong bases like lithium diisopropylamide (LDA) to form cyclopropyl enolates, which were previously not well-known. wiley-vch.de These enolates could then react with a variety of electrophiles, opening new pathways for creating more complex substituted cyclopropanes. wiley-vch.de Additionally, studies have documented transmethylation reactions between this compound and various nucleophiles in alkaline media. researchgate.net However, research has also shown that under certain conditions, such as treatment with nitrosyl reagents like NOCl or NOBF4, this compound can be unreactive. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B120475 Methyl cyclopropanecarboxylate CAS No. 2868-37-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl cyclopropanecarboxylate
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InChI

InChI=1S/C5H8O2/c1-7-5(6)4-2-3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAHQJNJPDVTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051967
Record name Methyl cyclopropanecarboxylate
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Molecular Weight

100.12 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2868-37-3
Record name Methyl cyclopropanecarboxylate
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Record name Methylcyclopropanecarboxylate
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Record name Cyclopropanecarboxylic acid, methyl ester
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Record name Methyl cyclopropanecarboxylate
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Record name Methyl cyclopropanecarboxylate
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Record name METHYLCYCLOPROPANECARBOXYLATE
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Advanced Synthetic Methodologies for Methyl Cyclopropanecarboxylate and Its Derivatives

Established Synthetic Pathways to Methyl Cyclopropanecarboxylate (B1236923)

Traditional methods for the synthesis of methyl cyclopropanecarboxylate often rely on intramolecular cyclization reactions of linear precursors. These methods are typically robust and utilize readily available starting materials.

Ring-Opening and Cyclization Sequences

One established route involves the ring-opening of a cyclic precursor followed by a subsequent cyclization to form the desired three-membered ring. A common starting material for this sequence is γ-butyrolactone.

A documented synthesis begins with the acid-catalyzed ring-opening of γ-butyrolactone using dimethyl ether in the presence of concentrated sulfuric acid. chemicalbook.com This step forms an intermediate, methyl 4-methoxybutanoate. The subsequent addition of a strong base, such as sodium methoxide (B1231860), induces an intramolecular cyclization to yield this compound. chemicalbook.com In a specific example, this process, starting with 400g of γ-butyrolactone, resulted in a calculated yield of 98.18%. chemicalbook.com

Another similar pathway involves converting γ-butyrolactone into methyl 4-chlorobutyrate. google.com This transformation is achieved by first cleaving the lactone to form 4-chlorobutyric acid, followed by esterification with methanol (B129727). google.com The resulting γ-chloro ester is then subjected to cyclization conditions to furnish the cyclopropane (B1198618) ring. google.com

Base-Mediated Cyclization Approaches

Direct intramolecular cyclization of γ-substituted linear esters using a base is a widely employed and straightforward method for synthesizing this compound. The most common precursor for this approach is methyl γ-chlorobutyrate.

The reaction proceeds via an intramolecular nucleophilic substitution, where a carbanion, generated by deprotonation at the α-position to the ester by a strong base, displaces the halide at the γ-position. This process is effectively an intramolecular Williamson ether synthesis analogue, forming a carbon-carbon bond to close the three-membered ring.

Various bases and reaction conditions have been utilized for this transformation. Sodium methoxide in methanol is a conventional choice for this cyclization. google.comgoogle.com For instance, the cyclization of methyl γ-chlorobutyrate with sodium methoxide in methanol has been shown to produce this compound in high yield. google.com A process conducted in a 2m³ reactor using 409.5 kg of methyl γ-chlorobutyrate and sodium methoxide in methanol achieved a yield of 92.5%. google.com Similarly, the use of sodium ethylate in ethanol (B145695) for the cyclization of ethyl γ-chlorobutyrate afforded the corresponding ethyl ester in 91.2% yield. google.com

An alternative strong base, calcium methoxide, has also been effectively used. google.com In this method, calcium methoxide is conveniently prepared in situ from the reaction of calcium carbide with methanol. Methyl γ-chlorobutyrate is then added to the prepared base to induce cyclization and form the product. google.com

PrecursorBaseSolventYield (%)Reference
Methyl γ-chlorobutyrateSodium methoxideMethanol92.5 google.com
Ethyl γ-chlorobutyrateSodium ethylateEthanol91.2 google.com
Methyl γ-chlorobutyrateCalcium methoxideMethanolNot specified google.com

Modern Approaches to Cyclopropanecarboxylate Synthesis

Modern synthetic chemistry has seen the advent of powerful transition metal-catalyzed reactions for the construction of cyclopropane rings. nih.gov These methods often offer high efficiency, stereoselectivity, and functional group tolerance. purdue.edu The core strategy involves the reaction of an alkene with a metal carbene species generated in situ from a diazo compound. wikipedia.org

Transition Metal-Catalyzed Cyclopropanation Reactions

Transition metal-catalyzed cyclopropanation is a versatile method for forming cyclopropane rings from alkenes. wikipedia.orgresearchgate.net Catalysts based on rhodium and copper are the most extensively studied and utilized for this transformation. wikipedia.org The general mechanism involves the reaction of a diazo compound, such as methyl diazoacetate, with the transition metal catalyst to expel nitrogen gas and form a highly reactive metal carbene intermediate. wikipedia.orgresearchgate.net This intermediate then transfers the carbene moiety to an alkene in a concerted, though often asynchronous, process to yield the cyclopropane product. wikipedia.orgnih.gov

Rhodium(II) carboxylate complexes, particularly dirhodium tetraacetate [Rh₂(OAc)₄], are highly effective catalysts for the cyclopropanation of a wide array of olefins using diazocarbonyl compounds. wikipedia.org Chiral rhodium catalysts have been developed that can induce high levels of stereoselectivity, making this a powerful tool for asymmetric synthesis. nih.govnih.govrsc.org

The reaction of electron-deficient alkenes, such as acrylates, with aryldiazoacetates can be efficiently catalyzed by chiral rhodium complexes to produce highly functionalized cyclopropanes. nih.gov For example, the catalyst Rh₂(S-TCPTAD)₄ has been shown to facilitate these reactions with high asymmetric induction. nih.gov Computational studies suggest that the reaction is facilitated by a weak interaction between the carbene and the substrate's carbonyl group. nih.gov

The synthesis of cyclopropane derivatives has also been achieved with high stereocontrol. The asymmetric synthesis of mono-fluoro, -chloro, and -bromomethyl-1,2-diaryl cyclopropane esters was accomplished using the Rh₂((S)-BTPCP)₄ catalyst, affording the products in excellent yields and with high diastereo- and enantioselectivities. rsc.org

Diazo CompoundAlkeneCatalystYield (%)dree (%)Reference
Methyl p-tolyldiazoacetateEthyl acrylateRh₂(S-DOSP)₄59>97:377 nih.gov
Methyl phenyldiazoacetateMethyl acrylateRh₂(S-TCPTAD)₄95>97:398 nih.gov
Methyl (4-bromophenyl)diazoacetateMethyl acrylateRh₂(S-TCPTAD)₄92>97:398 nih.gov
Methyl vinyldiazoacetateMethyl acrylateRh₂(S-TCPTAD)₄85>97:396 nih.gov

dr = diastereomeric ratio; ee = enantiomeric excess

Copper catalysts were historically among the first to be used for cyclopropanation reactions with diazo compounds and continue to be a cost-effective and efficient option. wikipedia.orgepo.org Both chiral and achiral copper complexes have been developed to catalyze carbene transfer to a broad range of alkenes. researchgate.net

The mechanism of copper(I)-catalyzed cyclopropanation is believed to proceed through the formation of a copper-carbene intermediate, which is the rate-limiting step. researchgate.net This intermediate then reacts with the alkene to form the cyclopropane ring. researchgate.net

Copper-catalyzed asymmetric cyclopropanation is a valuable method for synthesizing chiral cyclopropane derivatives. A notable application is the enantioselective synthesis of 2-substituted-3-(trifluoromethyl)cyclopropylboronates. nih.govacs.org This reaction utilizes a catalyst generated in situ from a copper(I) source and a chiral bisoxazoline (BOX) ligand, reacting with trifluorodiazoethane and alkenyl boronates. nih.govacs.org The resulting cyclopropylboronates are versatile synthetic intermediates. nih.gov

Alkene SubstrateCatalyst SystemYield (%)dree (%)Reference
(E)-styryl pinacolboronate[Cu(NCMe)₄]PF₆ / (S,S)-tBuBOX85>20:196 nih.govacs.org
(E)-(4-fluorostyryl)pinacolboronate[Cu(NCMe)₄]PF₆ / (S,S)-tBuBOX82>20:197 nih.gov
(E)-(4-chlorostyryl)pinacolboronate[Cu(NCMe)₄]PF₆ / (S,S)-tBuBOX80>20:196 nih.gov
(E)-(2-naphthylvinyl)pinacolboronate[Cu(NCMe)₄]PF₆ / (S,S)-tBuBOX90>20:196 nih.gov

dr = diastereomeric ratio; ee = enantiomeric excess

Ruthenium-Catalyzed Cyclopropanation

Ruthenium complexes have emerged as effective catalysts for the cyclopropanation of olefins using diazo compounds as carbene precursors. rsc.org This transformation is a cornerstone in the synthesis of cyclopropane derivatives, including this compound. Various ruthenium-based catalytic systems have been developed, demonstrating high efficiency, and in many cases, excellent stereoselectivity. rsc.orgresearchgate.net

The generally accepted mechanism begins with the reaction of the ruthenium catalyst with a diazo compound, such as methyl diazoacetate, to form a ruthenium-carbene intermediate after the extrusion of nitrogen gas. acs.orgresearchgate.net This highly reactive carbene species then transfers the carbene group to an alkene. acs.org Two primary mechanistic pathways are considered for the carbene transfer step: an inner-sphere and an outer-sphere mechanism. nih.gov The inner-sphere pathway involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the carbene and the olefin. nih.gov In contrast, the outer-sphere mechanism involves a direct intermolecular reaction between the metal carbene and the alkene. nih.gov

A significant challenge in these reactions is the competing dimerization of the diazo compound, which can reduce the efficiency of the cyclopropanation. acs.org Researchers have addressed this by designing specific catalyst/ligand systems. For instance, a ruthenium-phenyloxazoline (Ru-Pheox) complex has been studied in detail for its reaction with N-hydroxyphthalimide diazoacetate (NHPI-DA), showing that the use of this redox-active diazoacetate results in a much slower dimerization rate compared to simpler aliphatic diazoacetates. nih.gov Density functional theory (DFT) calculations have revealed a complex network of potential reactions, including a previously unrecognized migratory insertion of the carbene into the catalyst's ligand, which could lead to a new catalytically active species. nih.govdiva-portal.org

Ruthenium porphyrin complexes are also active catalysts for the cyclopropanation of styrene (B11656) derivatives with ethyl diazoacetate, affording products with good to very good diastereoselectivity. rsc.org The use of chiral porphyrin ligands has enabled moderate enantioselectivity in these reactions. rsc.org Furthermore, diruthenium paddlewheel complexes have shown high yield and enantioselectivity in the cyclopropanation of styrene derivatives, particularly with donor/acceptor carbenes. nih.gov

Table 1: Performance of Selected Ruthenium Catalysts in Cyclopropanation
Catalyst SystemAlkene SubstrateDiazo ReagentKey FindingsReference
Ru-PheoxVarious OlefinsNHPI-DASlower dimerization compared to aliphatic diazoacetates; complex reaction network. nih.gov
Ruthenium PorphyrinsStyrene DerivativesEthyl DiazoacetateGood to very good diastereoselectivity; moderate enantioselectivity with chiral porphyrins. rsc.org
Diruthenium(S-TPPTTL)₄·BArF4-MethylstyreneEthyl-2-phenyl-2-diazoacetateHigh enantioselectivity (92% ee) and good yield (74%). nih.gov
Diruthenium(S-TPPTTL)₄·BArF1-HexeneEthyl-2-phenyl-2-diazoacetateHigh enantioselectivity (92% ee) and excellent yield (88%). nih.gov
This table summarizes the performance of different ruthenium catalyst systems in cyclopropanation reactions, highlighting the substrate, reagent, and key outcomes.
Nickel-Catalyzed Cross-Electrophile Coupling for Alkylcyclopropanes

A robust methodology for the synthesis of alkylcyclopropanes involves the intramolecular nickel-catalyzed cross-electrophile coupling (XEC) of 1,3-diol derivatives. nih.govacs.org This transformation engages two unactivated alkyl electrophiles, typically derived from readily available 1,3-diols, to forge the cyclopropane ring. nih.gov The reaction is notable for its tolerance of various functional groups and its ability to construct mono- and 1,2-disubstituted alkylcyclopropanes. nih.govacs.org

The process often begins with the conversion of a 1,3-diol into a more reactive species, such as a 1,3-dimesylate. acs.orgescholarship.org Mechanistic studies, combining experimental data and DFT calculations, have elucidated the key steps of the catalytic cycle. acs.orgnih.gov A crucial finding is the in situ formation of a 1,3-diiodide intermediate from the 1,3-dimesylate, facilitated by a Grignard reagent which also serves as a reductant. escholarship.orgescholarship.org This diiodide then enters the nickel catalytic cycle. acs.org

The nickel(0) catalyst initiates the coupling by reacting with the 1,3-diiodide. acs.org The mechanism proceeds via a halogen atom transfer, generating a nickel(I) species and a secondary alkyl radical. acs.org A key feature of this process is that the oxidative addition at the secondary carbon center is stereoablative, meaning any pre-existing stereochemistry at that center is lost due to the formation of the planar alkyl radical intermediate. escholarship.orgnih.gov This radical can epimerize before the subsequent steps. acs.org The cycle continues with radical rebound and a subsequent intramolecular SN2-type reaction at the primary alkyl iodide, which proceeds with inversion of configuration, to close the ring and form the cyclopropane product. escholarship.org The synthesis of 1,2-disubstituted cyclopropanes via this method is a stereoconvergent process that generally favors the formation of the trans diastereomer. nih.gov

This strategy has been successfully applied to synthesize enantioenriched cyclopropanes starting from the products of proline-catalyzed or Evans aldol (B89426) reactions, demonstrating its utility in stereoselective synthesis. nih.govacs.org

Table 2: Key Mechanistic Features of Nickel-Catalyzed Cyclopropane Synthesis
Mechanistic StepDescriptionStereochemical OutcomeReference
Intermediate FormationIn situ formation of a 1,3-diiodide from a 1,3-dimesylate via two sequential SN2 displacements.Stereospecific (double inversion). acs.orgescholarship.org
Catalyst ActivationHalogen atom transfer from the 1,3-diiodide to the Ni⁰ catalyst.Generates a NiI species and a secondary alkyl radical. acs.org
Oxidative AdditionFormation of the alkyl radical at the secondary center.Stereoablative; any existing stereocenter is racemized. escholarship.orgnih.gov
Ring ClosureIntramolecular SN2-type reaction of the organonickel intermediate onto the primary alkyl iodide.Stereospecific (inversion). Favors formation of the trans-cyclopropane. nih.govescholarship.org
This table outlines the critical steps and stereochemical consequences in the nickel-catalyzed cross-electrophile coupling reaction for synthesizing alkylcyclopropanes.
Titanium-Catalyzed Enantioselective Cyclopropanation of Allylic Alcohols

The catalytic asymmetric cyclopropanation of allylic alcohols represents a powerful tool for synthesizing enantiomerically enriched cyclopropylmethanols, which are valuable chiral building blocks. organic-chemistry.org A highly effective method utilizes a chiral titanium-TADDOLate complex as a catalyst in the presence of a zinc carbenoid. nih.govacs.org This approach allows for the efficient synthesis of cyclopropane derivatives from allylic alcohols with high yields and enantioselectivities. organic-chemistry.org

The reaction is typically carried out using bis(iodomethyl)zinc, Zn(CH₂I)₂, as the methylene-transfer agent. organic-chemistry.org The allylic alcohol first reacts with the zinc carbenoid to form a stable iodomethylzinc alkoxide. organic-chemistry.org The subsequent enantioselective methylene (B1212753) transfer to the double bond is then catalyzed by a chiral Lewis acid, the titanium-TADDOLate complex. organic-chemistry.org This catalyst is generally prepared from α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) and a titanium precursor like Cl₂Ti(Oi-Pr)₂. organic-chemistry.org

Optimization studies have shown that the choice of solvent and the presence of molecular sieves are critical for achieving high yields and enantioselectivity. organic-chemistry.org Dichloromethane has been identified as the optimal solvent, while ethereal solvents are less effective. organic-chemistry.org The methodology is particularly successful for 3-aryl- or 3-heteroaryl-substituted allylic alcohols, for which excellent enantiomeric ratios (up to 97:3) have been achieved. nih.gov Alkyl-substituted allylic alcohols, however, tend to give more modest yields and selectivities under these conditions. nih.govacs.org The hydroxyl group of the substrate plays a crucial directing role in the reaction, leading to high diastereoselectivity and conservation of the original alkene geometry. rsc.org

Table 3: Titanium-TADDOLate Catalyzed Cyclopropanation of Allylic Alcohols
Allylic Alcohol SubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Ratio (e.r.)Reference
(E)-3-Phenyl-2-propen-1-ol259496:4 organic-chemistry.org
(E)-3-(2-Naphthyl)-2-propen-1-ol259697:3 organic-chemistry.org
(E)-3-(2-Furyl)-2-propen-1-ol258595:5 organic-chemistry.org
(E)-2-Hexen-1-ol256085:15 organic-chemistry.org
This table presents selected results for the enantioselective cyclopropanation of various allylic alcohols using a substoichiometric amount of a titanium-TADDOLate catalyst.
Bismuth-Catalyzed Cyclopropanation under Photochemical Conditions

A novel approach to cyclopropanation utilizes a low-valent bismuth(I) complex as a photocatalyst under blue LED irradiation. organic-chemistry.orgnih.gov This method facilitates a reductive C-C bond formation to forge cyclopropanes from olefins and diiodomethane (B129776) at room temperature. nih.govacs.org The reaction is notable for proceeding through a series of unusual organometallic steps involving radical intermediates, representing a rare example of main-group photocatalysis for reductive cyclopropanation. organic-chemistry.orgnih.gov

The proposed catalytic cycle is initiated by the two-electron inner-sphere oxidative addition of the Bi(I) complex to diiodomethane (CH₂I₂), forming a Bi(III) species. organic-chemistry.orgnih.gov Upon irradiation with blue light, this Bi(III) complex undergoes light-induced homolysis of the Bi(III)-CH₂I bond. organic-chemistry.orgnih.gov This step generates a radical intermediate that engages with the olefin. The cycle is closed by the reduction of the resulting Bi(III) species back to the active Bi(I) catalyst using an external reductant, such as manganese powder. organic-chemistry.org

This photocatalytic system is efficient for a variety of substituted olefins, including acrylates, styrenes, and chalcones, and demonstrates good functional group tolerance, accommodating phenols, halides, and amines. organic-chemistry.org An interesting feature of this method is its stereoselectivity; for instance, both E- and Z-anethole yield the trans-cyclopropane product with high diastereoselectivity (d.r. > 20:1), indicating that the stereochemical information of the starting alkene is not necessarily retained. nih.govacs.org The reaction can also be performed intramolecularly using 1,3-diiodoalkanes to produce bicyclic products in good yields. organic-chemistry.org Mechanistic investigations, including stoichiometric experiments, support the proposed open-shell Bi(I)/Bi(II)/Bi(III)/Bi(I) redox catalytic cycle. acs.org

Photochemical Cyclopropanation Strategies

Photochemical methods provide a distinct avenue for the synthesis of cyclopropanes, often proceeding under mild, catalyst-free conditions through the generation of highly reactive intermediates upon light irradiation. chemrxiv.org These strategies typically fall under the category of [2+1] cycloadditions.

One prominent strategy involves the visible-light-induced generation of carbene intermediates from precursors like diazo compounds or tosylhydrazones, which then react with alkenes. chemrxiv.org More recently, catalyst-free approaches have been developed. For example, visible light can induce the formation of singlet nucleophilic carbenes from acyl silane (B1218182) derivatives. chemrxiv.orgchemrxiv.org These carbenes can undergo rapid intramolecular [2+1] cycloaddition with tethered olefins to afford bicyclic cyclopropane scaffolds, such as bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane systems. chemrxiv.orgchemrxiv.org This process uses only visible light irradiation, avoiding the need for external photocatalysts or photosensitizers. chemrxiv.org

Another major class of photochemical cyclopropanation is the enone–alkene [2+2] photocycloaddition, which, despite its name, proceeds via a stepwise mechanism to form a cyclobutane (B1203170) ring that can be a precursor or part of a more complex cyclopropane-containing structure. wikipedia.org The mechanism begins with the photoexcitation of an enone to its triplet state via intersystem crossing. wikipedia.org The triplet enone then interacts with a ground-state alkene to form an exciplex, which evolves into a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product. wikipedia.org While not a direct [2+1] cyclopropanation, these photocycloaddition strategies are integral to constructing complex molecules where a cyclopropane ring might be formed in a subsequent step or as part of a tandem reaction sequence. For instance, a photogenerated vinylcyclopropane (B126155) can undergo a subsequent visible-light-mediated intermolecular [3+2] cycloaddition, leveraging the ring strain of the cyclopropane to form new cyclopentane (B165970) rings. nih.gov

Stereoselective Synthesis of this compound Derivatives

The construction of stereodefined cyclopropane rings is of paramount importance due to their prevalence in bioactive molecules. A variety of powerful strategies have been developed for the stereoselective synthesis of this compound and its derivatives, broadly categorized into catalyst-controlled and substrate-controlled methods.

Catalyst-controlled asymmetric cyclopropanation is a dominant approach, where a chiral catalyst orchestrates the enantioselective formation of the cyclopropane ring. As discussed previously, chiral ruthenium, titanium, and cobalt complexes are highly effective. For instance, cobalt(II) complexes with D₂-symmetric chiral porphyrin ligands have been used for the asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate, yielding cyclopropane products with high diastereo- and enantioselectivity. organic-chemistry.org These products serve as versatile chiral building blocks for synthesizing optically active cyclopropyl (B3062369) carboxamides. organic-chemistry.org Similarly, chiral diruthenium catalysts have achieved high enantioselectivity (up to 94% ee) in reactions between styrenes or terminal alkenes and aryldiazoacetates. nih.gov

Substrate-controlled methods, often employing chiral auxiliaries, offer an alternative route to enantioenriched cyclopropanes. A notable strategy involves a three-step sequence of an aldol reaction, a directed cyclopropanation, and a retro-aldol cleavage. rsc.orgnih.gov In this approach, a chiral auxiliary, such as an oxazolidinone, is used to perform a diastereoselective aldol reaction with an α,β-unsaturated aldehyde. nih.gov The resulting β-hydroxyl group in the aldol product then directs a subsequent diastereoselective cyclopropanation of the alkene. Finally, a retro-aldol reaction removes the chiral auxiliary, releasing the enantiopure cyclopropane carboxaldehyde, which can be easily oxidized to the corresponding carboxylic acid or ester. nih.gov This "temporary stereocenter" approach effectively transfers the chirality from the auxiliary to the final cyclopropane product with high enantiomeric excess (>95% ee). nih.gov

These advanced methodologies provide synthetic chemists with a versatile toolkit to access a wide range of structurally diverse and stereochemically complex cyclopropane-containing molecules.

Diastereoselective Control in Cyclopropanation Reactions

The spatial arrangement of substituents on a cyclopropane ring, known as diastereoselectivity, is a critical aspect of synthetic chemistry, profoundly influencing the biological activity and physical properties of the resulting molecule. In the synthesis of this compound derivatives, achieving a high degree of diastereocontrol is paramount. Various strategies have been developed to influence the stereochemical outcome of cyclopropanation reactions, ranging from substrate control to catalyst-directed approaches.

One effective method for achieving high diastereoselectivity is through the rhodium-catalyzed decomposition of diazoacetates in the presence of an olefin. For instance, the reaction of aryldiazoacetates with N-vinylphthalimide, catalyzed by Rh₂(OAc)₄, yields methyl 1-aryl-2-amino-cyclopropane carboxylates with exceptional trans-selectivity, often exceeding a 98:2 diastereomeric ratio. organic-chemistry.org This high level of control is attributed to the steric interactions in the transition state, which favor the formation of the thermodynamically more stable trans isomer. The reaction proceeds efficiently under mild conditions, although electron-donating groups on the aryl ring may necessitate elevated temperatures to achieve good conversion. organic-chemistry.org

Another powerful technique for directed diastereoselective cyclopropanation is the Simmons-Smith reaction, particularly on substrates containing a directing group such as a hydroxyl moiety. In the case of alkenyl cyclopropyl carbinol derivatives, the hydroxyl group directs the cyclopropanation to the face of the double bond proximal to it, resulting in the formation of a single diastereomer. nih.gov The rigidity of the cyclopropyl core in the starting material plays a crucial role in this high level of stereocontrol. nih.gov This method is robust, tolerating a variety of substituents on the alkenyl chain and proceeding with complete stereospecificity for both E- and Z-alkenes to form trans- and cis-cyclopropanes, respectively. nih.gov

Furthermore, the reaction of α,β-unsaturated cyclic ketones with the anion of methyl dichloroacetate (B87207) can lead to the corresponding bicyclic chlorocyclopropanes in a highly diastereoselective manner. researchgate.net For example, the reaction with 2-cyclopentenone and 2-cyclohexenone exclusively affords the endo-Cl isomer. researchgate.net The stereochemical outcome in these Michael-initiated ring-closure (MIRC) reactions is often governed by the inherent structural asymmetry of the chiral substrates or the use of chiral auxiliaries. rsc.org

Reaction TypeCatalyst/ReagentSubstratesKey FeatureDiastereomeric Ratio (d.r.)
Rhodium-catalyzed cyclopropanationRh₂(OAc)₄Aryldiazoacetates and N-vinylphthalimideHigh trans-selectivity>98:2
Directed Simmons-Smith cyclopropanationDiiodomethane and DiethylzincAlkenyl cyclopropyl carbinolsHydroxyl-directedSingle diastereomer
Michael-Initiated Ring-ClosureMethyl dichloroacetate anionCyclic enonesHigh endo-selectivityExclusive endo-isomer

Enantioselective Synthesis of Chiral Cyclopropanecarboxylates

The synthesis of single-enantiomer cyclopropanecarboxylates is of significant interest due to the prevalence of chiral cyclopropane moieties in a wide array of natural products and pharmaceuticals. nih.gov Transition metal catalysis and organocatalysis have emerged as the two primary pillars for achieving high enantioselectivity in cyclopropanation reactions.

Chiral transition metal complexes, particularly those of rhodium and ruthenium, have proven to be highly effective catalysts for the asymmetric cyclopropanation of olefins with diazoacetates. nih.gov For instance, chiral Ru(II)-Pheox complexes catalyze the asymmetric cyclopropanation of a broad range of olefins, including electron-deficient ones, to produce the desired cyclopropane products in high yields and with excellent stereocontrol. nih.govacs.org Similarly, chiral cyclopentadienyl (B1206354) Rh(III) complexes are efficient catalysts for the enantioselective cyclopropanation of electron-deficient olefins with N-enoxysuccinimides, affording high diastereoselectivities and excellent asymmetric induction. nih.gov The choice of the chiral ligand is crucial in these systems, as it dictates the stereochemical outcome of the reaction by creating a chiral environment around the metal center.

Organocatalysis offers a complementary, metal-free approach to enantioselective cyclopropanation. Chiral amines, for example, can activate α,β-unsaturated aldehydes towards cyclopropanation with stabilized ylides. princeton.edu A proposed "directed electrostatic activation" mechanism, where a carboxylate group on the catalyst framework directs the incoming ylide, has been shown to furnish cyclopropanes with excellent levels of induction. princeton.edu Another strategy involves the use of bifunctional catalysts, such as those derived from cinchona alkaloids, in Michael-initiated ring-closure reactions to produce highly functionalized cyclopropanes with high enantioselectivity. rsc.org

Catalyst SystemCatalyst TypeOlefin SubstrateCarbene SourceKey FeatureEnantiomeric Excess (e.e.)
Ru(II)-PheoxTransition MetalVarious olefinsDiazoacetatesBroad substrate scope, high stereocontrolHigh
Chiral CpˣRh(III) complexesTransition MetalElectron-deficient olefinsN-enoxysuccinimidesHigh diastereoselectivity and enantioselectivityUp to 95:5 e.r.
Dihydroindole catalystsOrganocatalystα,β-Unsaturated aldehydesStabilized ylidesDirected electrostatic activationUp to 94% e.e.
Cinchona alkaloid derivativesOrganocatalystConjugated cyanosulfones-Bifunctional catalysis in MIRCUp to 96% e.e.

Stereochemical Purity Assessment Methodologies

The determination of the stereochemical purity, specifically the enantiomeric excess (e.e.) and diastereomeric excess (d.e.), of synthetic this compound derivatives is a critical step in their characterization. A variety of analytical techniques are employed for this purpose, with chromatographic and spectroscopic methods being the most prevalent.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. uma.es By utilizing a chiral stationary phase, enantiomers can be resolved into distinct peaks, and the e.e. can be calculated from the relative peak areas. This method is widely applicable and can be coupled with various detectors, such as UV-Vis or fluorescence detectors, for sensitive detection. uma.es

Spectroscopic methods offer an alternative, often more rapid, means of determining stereochemical purity. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is particularly well-suited for chiral molecules. nih.gov The CD spectrum is unique for each enantiomer, and the intensity of the signal can be correlated to the e.e. of a mixture. nih.gov Modern approaches utilize multivariate regression models trained on a series of CD spectra to accurately predict the complete stereoisomeric composition of a mixture, enabling the simultaneous determination of both e.e. and d.e. without the need for chromatographic separation. rsc.orgbohrium.com

Raman Optical Activity (ROA), a vibrational circular dichroism technique, is another powerful tool for stereochemical analysis. ROA measures the small difference in the intensity of Raman scattering from a chiral molecule in right- and left-circularly polarized incident light. This technique can provide detailed stereochemical information and has been successfully applied to the at-line determination of enantiomeric excess in multi-component chiral samples. chemrxiv.org The use of Partial Least Squares (PLS) regression analysis of the ROA spectra allows for accurate and precise quantification of the e.e. chemrxiv.org

MethodPrincipleKey AdvantageApplication
Chiral HPLCDifferential interaction with a chiral stationary phaseBroad applicability and established methodologySeparation and quantification of enantiomers
Circular Dichroism (CD) SpectroscopyDifferential absorption of circularly polarized lightRapid, non-destructive, amenable to high-throughput screeningDetermination of e.e. and d.e.
Raman Optical Activity (ROA)Differential Raman scattering of circularly polarized lightProvides detailed stereochemical information, suitable for in-flow analysisDetermination of e.e. in complex mixtures

Mechanistic Investigations of Methyl Cyclopropanecarboxylate Transformations

Ring Strain and its Influence on Reactivity

The cyclopropane (B1198618) ring in methyl cyclopropanecarboxylate (B1236923) is characterized by significant ring strain, a consequence of the deviation of its internal C-C-C bond angles (60°) from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. This angle strain, combined with torsional strain from eclipsing C-H bonds, results in a high internal energy for the molecule, making it more reactive than its acyclic counterparts.

The inherent strain energy of the cyclopropane ring is a driving force for reactions that lead to the opening of the three-membered ring, as this relieves the strain. This increased reactivity is a cornerstone of the synthetic utility of methyl cyclopropanecarboxylate, making it susceptible to a variety of transformations that would not readily occur with unstrained esters. The electron-withdrawing nature of the methyl carboxylate group further influences the reactivity of the cyclopropane ring, polarizing the C-C bonds and making the ring susceptible to nucleophilic attack.

PropertyValue
C-C-C Bond Angle60°
Ideal sp³ Bond Angle109.5°
Source of StrainAngle Strain, Torsional Strain

Nucleophilic Ring-Opening Reactions of the Cyclopropane Core

The polarized nature of the cyclopropane ring in this compound, enhanced by the electron-withdrawing ester group, facilitates nucleophilic ring-opening reactions. These reactions typically proceed via the attack of a nucleophile on one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a more stable, open-chain product.

The regioselectivity of the ring-opening is influenced by both electronic and steric factors. Nucleophilic attack often occurs at the carbon atom beta to the carbonyl group, leading to a stabilized carbanion intermediate. The reaction is often catalyzed by Lewis or Brønsted acids, which activate the cyclopropane ring by coordinating to the carbonyl oxygen, further increasing the electrophilicity of the ring carbons.

A variety of nucleophiles can participate in these reactions, including halides, alkoxides, and carbanions, leading to a diverse array of functionalized products. The mechanism generally involves the formation of a transient intermediate, which then rearranges to the final, more stable product.

Catalyst TypeRole in Ring-Opening
Brønsted AcidProtonates the carbonyl oxygen, activating the ring.
Lewis AcidCoordinates to the carbonyl oxygen, increasing electrophilicity.

Cross-Coupling Reactions Involving this compound

This compound and its derivatives can participate in cross-coupling reactions, a powerful class of reactions in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are typically catalyzed by transition metals, most commonly palladium.

In the context of this compound, cross-coupling can occur through several pathways. One possibility involves the activation of a C-H bond on the cyclopropane ring, followed by coupling with an organic halide or triflate. Another pathway could involve the oxidative addition of a C-C bond of the strained ring to the metal catalyst, leading to a metallacyclobutane intermediate that can then undergo further reaction.

The success of these reactions often depends on the choice of catalyst, ligands, and reaction conditions. The inherent ring strain of the cyclopropane moiety can be harnessed to facilitate the oxidative addition step, which is often the rate-limiting step in cross-coupling catalytic cycles.

General Catalytic Cycle for Cross-Coupling:

Oxidative Addition: The metal catalyst inserts into the bond of the organic halide.

Transmetalation: The organic group from an organometallic reagent is transferred to the catalyst.

Reductive Elimination: The two organic fragments are coupled, and the catalyst is regenerated.

Transmethylation Mechanisms in Alkaline Media

Under specific conditions in alkaline media, this compound can act as a methylating agent in a process known as transmethylation. researchgate.net This reactivity is not a typical saponification reaction and involves the transfer of the methyl group from the ester to a nucleophile.

This unusual reactivity has been observed in the Claisen-Tischenko reaction of cyclopropanecarbaldehyde with sodium methoxide (B1231860), where the dimethyl acetal (B89532) of the aldehyde is formed. researchgate.net The this compound, a product of the Claisen-Tischenko reaction, serves as the methyl source for the methylation of the hemiacetal anion.

The proposed mechanism involves the nucleophilic attack of an alkoxide or another suitable nucleophile at the methyl group of the ester, in an SN2-type displacement. The cyclopropanecarboxylate anion acts as the leaving group. This reaction demonstrates that under certain basic conditions, the methyl group of the ester can be more reactive than the carbonyl carbon towards nucleophilic attack.

Observed Nucleophiles in Transmethylation by this compound: researchgate.net

Nucleophile
Methoxide (CH₃O⁻)
Cyclopropylmethoxide (cyclo-C₃H₅CH₂O⁻)
n-Butylthiolate (n-C₄H₉S⁻)
Trimethylamine (N(CH₃)₃)

Favorskii-Type Rearrangements in Cyclopropane Systems

The Favorskii rearrangement is a well-known reaction of α-halo ketones with a base, which proceeds through a cyclopropanone (B1606653) intermediate to yield a rearranged carboxylic acid derivative. While this compound itself does not undergo a classic Favorskii rearrangement, the principles of this rearrangement are highly relevant to the chemistry of substituted cyclopropane systems.

A Favorskii-type rearrangement in a cyclopropane system would hypothetically involve a substrate with a leaving group on the ring. The presence of a base could then induce the formation of a bicyclic intermediate, analogous to the cyclopropanone in the classic Favorskii rearrangement. The subsequent nucleophilic attack and ring-opening of this strained intermediate would lead to a rearranged product.

The mechanism of the Favorskii rearrangement involves the following key steps:

Formation of an enolate ion.

Intramolecular nucleophilic attack to form a cyclopropanone intermediate.

Nucleophilic attack on the carbonyl carbon of the cyclopropanone.

Ring-opening of the cyclopropanone to give a more stable carbanion, followed by protonation.

Understanding these mechanistic principles allows for the prediction of the reactivity of more complex cyclopropane derivatives related to this compound.

Advanced Applications of Methyl Cyclopropanecarboxylate in Organic Synthesis

Versatility as a Cyclopropane (B1198618) Building Block in Complex Molecule Construction

The utility of methyl cyclopropanecarboxylate (B1236923) in the synthesis of complex molecules is rooted in its function as a compact and rigid building block. The cyclopropane ring, while highly strained, can be incorporated into larger structures to introduce specific conformational constraints. marquette.edu This rigidity is an appealing structural feature for chemists designing molecules with defined three-dimensional orientations of functional groups. marquette.edu The concept of using predefined molecular building blocks has gained significant traction as it simplifies the process of creating complex 3D molecules, making it more accessible and efficient. eurekalert.org

Methyl cyclopropanecarboxylate can participate in a variety of chemical transformations that either retain the cyclopropane ring or utilize its strain for ring-opening reactions. This dual reactivity allows for diverse synthetic pathways. For instance, the ester group can be readily converted to other functional groups, such as amides, acids, or alcohols, while keeping the cyclopropane core intact. These derivatives can then be used in subsequent coupling reactions to build larger molecular frameworks.

The development of modular chemical building blocks, such as functionalized cyclopropanes, is a key strategy in modern synthesis. eurekalert.orgsemanticscholar.org These blocks allow for the systematic construction of a wide range of molecular derivatives, which is crucial for exploring structure-activity relationships in drug discovery and materials science. eurekalert.org this compound serves as a fundamental starting point for creating more elaborate and functionalized cyclopropane-containing building blocks. nih.gov

Table 1: Selected Synthetic Transformations of this compound

Reaction TypeReagentsResulting StructureSignificance
Amidation Amine (R-NH₂)Cyclopropyl (B3062369) amidePrecursor for biologically active amides.
Hydrolysis Base (e.g., NaOH), then AcidCyclopropanecarboxylic acidIntermediate for further functionalization.
Reduction Reducing agent (e.g., LiAlH₄)CyclopropylmethanolIntroduction of a primary alcohol function.
Ring-Opening Lewis acids / Nucleophilesγ-Substituted butyratesAccess to linear structures with defined stereochemistry.

Synthetic Utility in Natural Product Total Synthesis

The cyclopropane motif is a recurring structural element in a wide array of natural products, including terpenes, pheromones, fatty acids, and unusual amino acids. marquette.edursc.org These molecules often exhibit significant biological activity, making their synthesis a major focus of organic chemistry. rsc.org The incorporation of a cyclopropane ring can be a challenging synthetic step, and the use of pre-formed building blocks like this compound offers an efficient strategy.

While direct incorporation of the intact this compound is one approach, it is more commonly used as a precursor to a key cyclopropane-containing intermediate. For example, its derivative, cyclopropanecarboxylic acid, was utilized in the synthesis of N-(R)-α-methylbenzyl (1R,2S)-2-methylcyclopropanecarboxamide, a component related to the natural product curacin A. marquette.edu The synthesis of various natural products relies on robust methods for creating the cyclopropane ring, such as Simmons-Smith cyclopropanation or reactions involving sulfur ylides. marquette.eduresearchgate.net In this context, simple cyclopropanes serve as models and starting points for developing these complex syntheses. The rigidity and defined stereochemistry of the cyclopropane ring are often crucial for the biological function of the target natural product.

Table 2: Examples of Natural Product Classes Containing the Cyclopropane Moiety

Natural Product ClassExample(s)Role of Cyclopropane Moiety
Terpenoids Carene, ThujopseneCore structural component influencing stereochemistry.
Fatty Acid Metabolites Curacin A, ConstanolactonesContributes to conformational rigidity and biological activity. marquette.edu
Unusual Amino Acids 1-Aminocyclopropanecarboxylic acid (ACC)Key component in plant biosynthesis (e.g., ethylene (B1197577) precursor). marquette.edu
Pheromones GrandisolDefines the molecule's three-dimensional shape for receptor binding.

Development of Novel Synthetic Methodologies Utilizing this compound

This compound and related structures are pivotal in the development of new synthetic methods for forming and functionalizing three-membered rings. The synthesis of cyclopropane rings with high control over stereochemistry is a significant area of research. rsc.org One of the most powerful strategies is the Michael Initiated Ring Closure (MIRC) reaction, which has emerged as a versatile method for generating cyclopropane rings with excellent enantioselectivity. rsc.org

Furthermore, innovative chemoenzymatic strategies are being developed to produce diverse, enantiopure cyclopropane building blocks. nih.gov In one such approach, engineered heme proteins catalyze the carbene transfer to a vinyl boronic acid ester, producing a chiral cyclopropylboronate. nih.gov This intermediate can then be readily derivatized using well-established cross-coupling reactions, providing rapid access to a wide library of stereopure cyclopropane compounds for drug discovery. nih.gov This combination of biocatalysis and traditional organic synthesis highlights a modern approach to creating molecular diversity from a core scaffold. nih.gov

Patents also reveal novel processes for synthesizing cyclopropane carboxylates, indicating ongoing industrial and academic interest in optimizing their production. google.com For instance, methods have been developed using γ-chloro butyrate (B1204436) as a raw material with sodium alkoxide as a condensing agent to produce cyclopropane carboxylates with high yield. google.com Such methodological advancements are crucial for making these valuable building blocks more accessible for large-scale applications.

Table 3: Emerging Methodologies Involving Cyclopropane Synthesis

MethodologyKey FeaturesExample Transformation
Michael Initiated Ring Closure (MIRC) Forms C-C bonds and closes the ring in one sequence; can be highly enantioselective. rsc.orgReaction of an α,β-unsaturated ester with a nucleophile to form a cyclopropane.
Chemoenzymatic Synthesis Uses engineered enzymes for stereoselective cyclopropanation, followed by chemical derivatization. nih.govEnzymatic formation of a chiral cyclopropylboronate, followed by Suzuki-Miyaura coupling.
Transition Metal Catalysis Decomposition of diazo compounds by transition metals to generate carbenes for cyclopropanation. rsc.orgRhodium-catalyzed reaction of an alkene with ethyl diazoacetate.

Methyl Cyclopropanecarboxylate in Pharmaceutical and Agrochemical Sciences

Precursor in Pharmaceutical Intermediate Synthesis

In the pharmaceutical industry, methyl cyclopropanecarboxylate (B1236923) serves as a key starting material for synthesizing a variety of intermediates and active pharmaceutical ingredients (APIs). ketonepharma.comketonepharma.com The incorporation of the cyclopropane (B1198618) ring into drug candidates is a strategic approach widely used by medicinal chemists to optimize molecular properties. scientificupdate.comacs.org

Cyclopropane Ring Incorporation for Enhanced Metabolic Stability and Bioactivity

The cyclopropyl (B3062369) group is a favored motif in drug design because it imparts a range of beneficial physicochemical properties to a molecule. acs.orgsemanticscholar.org Its unique steric and electronic characteristics can significantly improve a drug candidate's profile. digitellinc.com One of the primary advantages is enhanced metabolic stability. The C-H bonds in a cyclopropane ring are shorter and stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. acs.orghyphadiscovery.comnamiki-s.co.jp This resistance to degradation can lead to a longer in vivo half-life. nbinno.com

Furthermore, the rigidity of the cyclopropane ring helps to lock a molecule into a specific, bioactive conformation, which can enhance its binding potency and selectivity for its biological target. acs.orgnbinno.com This conformational constraint can contribute to a more favorable entropic binding to a receptor. iris-biotech.de By replacing more flexible groups, the cyclopropane moiety can fine-tune pharmacological performance and reduce off-target effects. scientificupdate.comiris-biotech.de

Property Influenced by Cyclopropane RingDescription
Metabolic Stability Increased resistance to metabolic degradation, particularly CYP450-mediated oxidation, leading to a longer drug half-life. hyphadiscovery.comnbinno.comiris-biotech.de
Binding Potency The ring's rigidity can lock the molecule into a bioactive conformation, enhancing binding affinity and potency. acs.orgnbinno.com
Bioactivity Serves as a rigid scaffold to position pharmacophore groups correctly within a target's binding pocket. iris-biotech.de
Lipophilicity Can be used to modulate (often reduce) lipophilicity compared to other alkyl groups like isopropyl or phenyl. iris-biotech.de
Reduced Off-Target Effects Increased selectivity for the intended biological target can minimize undesirable side effects. scientificupdate.comacs.org

Synthesis of Specific Drug Candidates and Bioactive Scaffolds

Methyl cyclopropanecarboxylate is a precursor for various cyclopropane derivatives that are integral to the synthesis of complex pharmaceuticals. ketonepharma.com It serves as a foundational building block for introducing the cyclopropyl group into larger, more intricate molecular structures. ketonepharma.com This functionality is crucial in developing compounds with unique biological properties. ketonepharma.combohrium.com While often undergoing several transformations, its core structure is found in numerous advanced intermediates and final drug molecules. For example, cyclopropane-containing building blocks are key components in the synthesis of antiviral agents like Pimodivir, an inhibitor of the influenza virus polymerase. nih.govnih.gov The cyclopropane motif is present in a wide array of approved drugs and clinical candidates, highlighting its importance in modern drug discovery. namiki-s.co.jp

Drug/Candidate NameTherapeutic AreaRole of Cyclopropane Moiety
Pimodivir Antiviral (Influenza)Integral part of the molecular scaffold, contributing to the required conformation for target binding. nih.gov
Cabozantinib OncologyA cyclopropyl-dicarboxamide linker was incorporated to improve stability over the parent molecule. iris-biotech.de
Grazoprevir Antiviral (Hepatitis C)The cyclopropyl group is part of the core structure, enhancing metabolic stability and potency. namiki-s.co.jp
Besifloxacin AntibioticThe N-cyclopropyl group is a common feature in fluoroquinolone antibiotics, contributing to antibacterial activity. namiki-s.co.jp

Reagent in Inhibitor Synthesis (e.g., MAP Kinase p38α Inhibitors)

This compound is explicitly used as a reagent in the synthesis of certain enzyme inhibitors. atompharma.co.in A notable application is in the creation of N'-thiazole and N-pyrazole based inhibitors of mitogen-activated protein (MAP) kinase p38α. atompharma.co.in The p38α MAP kinase is a crucial enzyme involved in the inflammatory response, as it regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β. uni-tuebingen.de Overactivation of this pathway is implicated in numerous inflammatory diseases and cancers. uni-tuebingen.de Therefore, inhibitors of p38α are sought after as potential therapeutic agents. nih.govresearcher.life The synthesis of these complex inhibitors often involves multiple steps where specific chemical fragments are pieced together, and this compound can serve as a key starting material for the cyclopropyl-containing fragments of the final inhibitor molecule.

Role in Agrochemical Development

The application of this compound and its derivatives extends into agrochemical sciences, where the cyclopropane moiety is a feature in many active compounds designed to protect crops. ketonepharma.comnbinno.comresearchgate.net

Cyclopropane Moieties in Insecticide, Herbicide, and Fungicide Design

The cyclopropane ring is a structural cornerstone of one of the most important classes of insecticides: the pyrethroids. nih.govnih.gov Natural pyrethrins, found in chrysanthemum flowers, and their synthetic derivatives (pyrethroids) are esters of chrysanthemic acid, which contains a cyclopropane ring. nih.govnih.gov These compounds are valued for their high insecticidal activity and low mammalian toxicity. unl.pt The cyclopropane unit is critical for their biological efficacy.

Beyond insecticides, cyclopropane derivatives have been developed and investigated for use as fungicides and herbicides. unl.ptresearchgate.net For instance, certain triazole-containing cyclopropane derivatives have shown efficacy as fungicides and plant growth retardants. unl.pt The rigid structure of the cyclopropane ring can contribute to the specific three-dimensional shape required for interaction with biological targets in pests, weeds, or fungi. researchgate.net

Agrochemical ClassRole of Cyclopropane MoietyExample Compound Class/Derivative
Insecticides Forms the core scaffold of the molecule, essential for insecticidal activity. nih.govPyrethrins and synthetic Pyrethroids (derivatives of Chrysanthemic Acid). nih.gov
Fungicides Incorporated into various scaffolds to enhance activity against fungal pathogens. unl.pt1-(1,2,4-Triazolyl)-2-(2,4-dichlorophenyl)cyclopropane. unl.pt
Herbicides Investigated for weed control; the ring contributes to the molecule's biological activity. researchgate.net(2-octylcycloprop-1-enyl)-octanoic acid has been studied as a potential natural herbicide. researchgate.net

Research into Biologically Active Cyclopropane Derivatives

There is ongoing research focused on discovering new agrochemicals based on the cyclopropane scaffold. researchgate.netsemanticscholar.org Scientists are exploring structural modifications to existing cyclopropane-containing pesticides, such as pyrethroids, to enhance their stability and overcome pest resistance. nih.gov Research has led to the development of novel polyenylcyclopropane carboxylate esters with a broad spectrum of insecticidal action. nih.gov Furthermore, natural and synthetic cyclopropanes with simple functionalities are known to possess a wide range of biological activities, including antifungal, antiviral, and antibiotic properties, making them attractive subjects for agrochemical research. unl.ptresearchgate.net The unique chemical properties of the cyclopropane ring continue to make it a valuable structural unit in the design of new, effective, and environmentally conscious agricultural products. researchgate.netnih.gov

Cyclopropane-Containing Analogs as Ethylene (B1197577) Biosynthesis Regulators

The regulation of ethylene biosynthesis is a critical aspect of plant growth, development, and response to environmental stimuli. Ethylene, a gaseous plant hormone, governs processes ranging from seed germination and root growth to fruit ripening and senescence. The central pathway for ethylene production in higher plants involves two key enzymes: 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO). A crucial molecule in this pathway is 1-aminocyclopropane-1-carboxylic acid (ACC), a non-proteinogenic amino acid containing a cyclopropane ring. nsf.govfrontiersin.org The discovery of ACC as the immediate precursor to ethylene has spurred extensive research into other cyclopropane-containing compounds as potential regulators of this vital process. nih.gov These analogs, including esters like this compound, are investigated for their ability to either promote or inhibit ethylene production by interacting with the biosynthetic enzymes.

The ethylene biosynthesis pathway begins with the conversion of S-adenosyl-L-methionine (SAM) to ACC, a reaction catalyzed by ACS. frontiersin.orgnih.gov Subsequently, ACO facilitates the oxidative conversion of ACC into ethylene. frontiersin.orgmdpi.com Due to their structural similarity to the natural substrate ACC, various cyclopropane-containing analogs can act as modulators of ethylene biosynthesis. These compounds can function as either agonists (promoters) or antagonists (inhibitors) of the ethylene response. For instance, some analogs can compete with ACC for the active site of ACO, thereby inhibiting ethylene production. This inhibition can delay ripening and senescence, which is of significant interest in agriculture and post-harvest industries. nih.gov

Detailed research has identified several cyclopropane-containing analogs that regulate ethylene biosynthesis. While much of the focus has been on ACC and its derivatives, recent studies have explored other functionally substituted cyclopropanecarboxylic acids. For example, in silico research has been conducted on newly synthesized compounds such as (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid. ffhdj.com Docking studies have shown that this compound and its corresponding 1-amino-derivative have a high affinity for ACC oxidase 2 (ACO2) in Arabidopsis thaliana, suggesting their potential as effective inhibitors of ethylene biosynthesis. ffhdj.com These findings indicate that even without the 1-amino group characteristic of ACC, the cyclopropane carboxylic acid structure is a key determinant for interaction with ethylene biosynthesis enzymes.

The modulating activity of these analogs is often assessed through various bioassays. For example, the effect of methyl 1-aminocyclopropanecarboxylate (B118819) (methyl-ACC), a methyl ester analog of ACC, has been studied in detached tomato leaves. ffhdj.com Treatment with methyl-ACC led to an increased release of ethylene compared to controls. Furthermore, it was observed that the expression of ethylene biosynthesis genes was generally upregulated. ffhdj.com This suggests that some analogs can act as agonists, promoting the ethylene response. The research into these compounds provides a basis for developing new plant growth regulators that can be used to control various physiological processes in plants. ffhdj.com

Below is a table summarizing the findings of selected research on cyclopropane-containing analogs as ethylene biosynthesis regulators:

Compound/AnalogType of RegulationKey Research Finding
1-aminocyclopropane-1-carboxylic acid (ACC) Precursor/AgonistThe immediate precursor of ethylene in higher plants. nsf.govnih.gov
Methyl 1-aminocyclopropanecarboxylate (methyl-ACC) AgonistUpregulated the expression of ethylene biosynthesis genes in detached tomato leaves. ffhdj.com
(E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid Inhibitor (in silico)Showed high affinity for ACC oxidase 2 (ACO2) in Arabidopsis thaliana in docking studies. ffhdj.com
1-methylcyclopropene (1-MCP) AntagonistKnown to affect fruit ripening by inhibiting the action of ethylene. nih.gov

Computational and Theoretical Chemistry Studies of Methyl Cyclopropanecarboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics that govern the reactivity of methyl cyclopropanecarboxylate (B1236923). These studies provide insights into the distribution of electrons within the molecule and its ability to interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity).

Table 1: Hypothetical Frontier Molecular Orbital Energies of Methyl Cyclopropanecarboxylate (Illustrative Values)
Molecular OrbitalEnergy (eV)Significance
HOMO-10.5Indicates electron-donating capability, primarily associated with the cyclopropane (B1198618) ring.
LUMO-0.8Indicates electron-accepting capability, largely influenced by the ester group.
HOMO-LUMO Gap9.7Relates to the molecule's kinetic stability and reactivity.

Note: The data in this table is illustrative and represents the type of information that would be generated from quantum chemical calculations. It is not based on published experimental or computational results for this specific compound.

Quantum chemical methods can be used to calculate the total electronic energy of a molecule, which is a measure of the energy of its electrons and nuclei. From this, various properties, including binding energies and affinities for other molecules, can be derived. For instance, the affinity of this compound for Lewis acids can be computationally evaluated. While detailed binding energy calculations for specific complexes of this compound are not extensively published, related experimental and computational data for similar molecules provide valuable context.

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the flexibility and preferred three-dimensional structures of a molecule. These methods are particularly useful for understanding the dynamic behavior of molecules in different environments.

The rotation of the carboxylate group relative to the cyclopropane ring in this compound leads to different conformers. Computational methods can be employed to determine the rotational energy barrier and identify the most stable conformations. Studies on related molecules have shown that the rotational barriers are relatively low, allowing for free rotation at ambient temperatures. qmul.ac.uk The preferred conformation is determined by a balance of steric and electronic effects.

Table 2: Estimated Rotational Barrier for the Carboxylate Group in this compound
Rotational BarrierEstimated Value (kcal/mol)Significance
Ring-Carboxylate C-C Bond~2-4Indicates relatively free rotation at room temperature, leading to a dynamic conformational equilibrium.

Note: This is an estimated value based on typical rotational barriers for similar single bonds and is for illustrative purposes.

The cyclopropane ring in this compound is characterized by significant ring strain due to the deviation of its bond angles (60°) from the ideal tetrahedral angle (109.5°). This strain energy is a key factor in the reactivity of cyclopropane derivatives, as its release provides a thermodynamic driving force for ring-opening reactions. qmul.ac.uk The strain energy of the parent cyclopropane is well-established to be approximately 27.5 kcal/mol. qmul.ac.uk Computational studies on substituted cyclopropanes have shown that the fundamental ring strain energy remains relatively constant, with minor contributions from substituent interactions.

Table 3: Strain Energy of the Cyclopropane Ring
ParameterValue (kcal/mol)Value (kJ/mol)Significance
Ring Strain Energy~27.5~115A major contributor to the chemical reactivity of the molecule. qmul.ac.uk

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely pathways.

The high ring strain of the cyclopropane moiety makes it susceptible to various ring-opening reactions. Theoretical studies, often employing DFT, can model these transformations, providing insights into activation energies and reaction enthalpies. For instance, the thermal decomposition of this compound has been studied, revealing that isomerization is the primary reaction pathway. Computational modeling can also be used to investigate other reactions, such as nucleophilic additions to the carbonyl group and reactions involving the cleavage of the ester linkage.

Table 4: Computationally Studied Reaction Types of Cyclopropane Derivatives
Reaction TypeComputational MethodKey Findings from Modeling
Thermal IsomerizationDFTElucidation of biradical intermediates and transition states.
Ring-Opening ReactionsDFT, Ab initioDetermination of activation barriers and regioselectivity.
CycloadditionsDFTAnalysis of concerted versus stepwise mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Studies for Cyclopropane-Containing Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comijpsr.com For cyclopropane-containing compounds, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects. These models help in predicting the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov

For instance, a 2D-QSAR analysis performed on a series of arylsubstituted cycloalkenecarboxylic acid methyl esters targeting the human dopamine (B1211576) transporter (hDAT) highlighted the importance of electronic properties. nih.gov The resulting equation, -logK(i) = 4.00 - 3.93E(LUMO) - 0.67E(HOMO) - 3.24σ(p), indicated that electron-withdrawing groups in the aromatic moiety were crucial for binding affinity. nih.gov Although this study was not directly on this compound, it illustrates the types of descriptors that are relevant for cyclic esters. In the context of cyclopropane-containing compounds, descriptors related to molecular shape, polarizability, and electrostatic potential would be critical in developing robust QSAR models.

A hypothetical QSAR model for a series of cyclopropane-containing compounds might include the following descriptors:

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Activity
Electronic Dipole MomentGoverns electrostatic interactions with the target protein.
Steric Molecular VolumeDetermines the fit of the ligand within the binding pocket.
Topological Wiener IndexRelates to the branching and compactness of the molecule.
Quantum Chemical HOMO/LUMO EnergiesIndicates the molecule's reactivity and ability to participate in charge transfer.

The development of such QSAR models relies on statistical methods like multiple linear regression (MLR) and partial least squares (PLS) to establish a predictive relationship. mdpi.com These models are then rigorously validated to ensure their robustness and predictive power.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is invaluable for understanding the molecular basis of a drug's mechanism of action and for virtual screening of large compound libraries to identify potential drug candidates. nih.gov

In the context of this compound and its derivatives, molecular docking studies can elucidate how the cyclopropyl (B3062369) group influences binding to a specific biological target. The rigid nature of the cyclopropane ring can restrict the conformational freedom of a ligand, potentially leading to a more favorable entropic contribution to binding. scientificupdate.com Furthermore, the unique electronic character of the C-C bonds in the cyclopropane ring can participate in specific non-covalent interactions with the receptor. scientificupdate.com

A study involving a complex cyclopropyl-containing molecule, (N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro- nih.govsamipubco.comthiazolo[3,2-a]pyridine-3-carboxamide), investigated its inhibitory potential against the main protease of SARS-coronavirus-2. samipubco.comresearchgate.net Molecular docking simulations revealed a high negative binding affinity, suggesting a strong interaction with the target enzyme. samipubco.comresearchgate.net The analysis of the docked pose would typically reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-receptor complex.

The types of interactions that a cyclopropane-containing ligand like a derivative of this compound might form within a protein's active site are summarized in the table below:

Interaction TypeDescriptionPotential Residues Involved
Hydrogen Bonding The ester group of this compound can act as a hydrogen bond acceptor.Serine, Threonine, Tyrosine, Asparagine, Glutamine
Hydrophobic Interactions The cyclopropyl ring and the methyl group can engage in hydrophobic interactions.Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan
Van der Waals Forces General non-specific interactions that contribute to the overall binding affinity.All amino acid residues in close proximity.
π-Alkyl Interactions The cyclopropyl group can interact with aromatic residues.Phenylalanine, Tyrosine, Tryptophan, Histidine

Molecular dynamics (MD) simulations are often employed following molecular docking to assess the stability of the predicted binding pose over time. mdpi.com These simulations provide a more dynamic picture of the ligand-receptor interactions and can help to refine the understanding of the binding mechanism. The insights gained from molecular docking and MD simulations are crucial for the rational design of more potent and selective inhibitors.

Advanced Spectroscopic and Analytical Characterization of Methyl Cyclopropanecarboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like methyl cyclopropanecarboxylate (B1236923). By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the carbon and hydrogen framework.

Proton (¹H) NMR spectroscopy provides information on the chemical environment, connectivity, and number of hydrogen atoms in a molecule. In methyl cyclopropanecarboxylate, the distinct protons of the cyclopropyl (B3062369) ring and the methyl ester group give rise to a characteristic spectrum. The strained three-membered ring significantly influences the chemical shifts of the adjacent protons, causing them to appear more upfield than typical alkane protons.

The protons on the cyclopropane (B1198618) ring (CH₂ and CH) form a complex splitting pattern due to their magnetic inequivalence and coupling with each other. The methoxy (B1213986) group protons appear as a distinct singlet.

Table 7.1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
-OCH₃ (Methyl ester) ~3.66 Singlet
-CH (Cyclopropyl) ~1.55 Multiplet
-CH₂ (Cyclopropyl) ~0.85 - 1.05 Multiplet

Solvent: CDCl₃, Frequency: 400 MHz. Data is approximate and may vary based on experimental conditions. chemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of a molecule. Each unique carbon atom produces a distinct signal, revealing the number of different carbon environments. In this compound, signals for the carbonyl carbon, the methoxy carbon, and the two distinct carbons of the cyclopropane ring are observed.

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. uvic.ca

Table 7.2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Carbonyl) ~174.5
-OCH₃ (Methyl ester) ~51.8
-CH (Cyclopropyl) ~15.5
-CH₂ (Cyclopropyl) ~9.0

Solvent: CDCl₃. Data is approximate and may vary based on experimental conditions. chemicalbook.com

For more complex derivatives, multi-dimensional NMR techniques are employed to unambiguously assign proton and carbon signals and confirm connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, this would show correlations between the methine and methylene protons on the cyclopropane ring, confirming their connectivity. rsc.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded carbon and hydrogen atoms. An HSQC spectrum of this compound would link the proton signal at ~1.55 ppm to the carbon signal at ~15.5 ppm (-CH) and the proton signals in the ~0.85-1.05 ppm range to the carbon signal at ~9.0 ppm (-CH₂). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations for this compound would include the one between the methoxy protons (-OCH₃) and the carbonyl carbon (C=O), confirming the ester functionality. rsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (molar mass: 100.12 g/mol ), the mass spectrum shows a molecular ion peak (M⁺) at m/z = 100. nih.govchemicalbook.com

The fragmentation of esters is well-characterized. Common fragmentation pathways for this compound include:

Loss of the methoxy group (-OCH₃): This results in the formation of a cyclopropylacylium ion [C₃H₅CO]⁺ at m/z = 69. libretexts.org

Loss of the methoxycarbonyl group (-COOCH₃): This leads to the formation of the cyclopropyl cation [C₃H₅]⁺ at m/z = 41. chemguide.co.uk

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group can also occur. libretexts.org

The relative abundance of these fragment ions provides a characteristic fingerprint for the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. chemicalbook.com

Table 7.3: Key IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description of Vibration
C=O (Ester) ~1730 Strong, sharp carbonyl stretch
C-H (Cyclopropane) ~3010 C-H stretching
C-O (Ester) ~1170-1200 C-O stretching
C-H (Methyl) ~2950 C-H stretching

Data is approximate and may vary based on the sample preparation method (e.g., liquid film). nih.gov

The strong absorption around 1730 cm⁻¹ is a definitive indicator of the ester carbonyl group. The C-H stretching frequency above 3000 cm⁻¹ is characteristic of the C-H bonds in the strained cyclopropane ring.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While this compound is a liquid at room temperature, X-ray crystallography is an indispensable tool for determining the precise three-dimensional atomic arrangement of its solid derivatives in the crystalline state. sigmaaldrich.com This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry.

For example, a study on methyl cis-1-chloro-2-trichloromethylcyclopentane-1-carboxylate, a derivative obtained through reactions involving cyclization, utilized X-ray diffraction to unequivocally establish the cis-configuration of the major isomer. researchgate.net Similarly, the formation of a strained cyclopropane ring in certain triterpene derivatives has been confirmed by X-ray diffraction measurements, validating the proposed molecular structure. researchgate.net These analyses are crucial for understanding the stereochemical outcomes of reactions and the precise spatial arrangement of atoms in complex molecules derived from this compound.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for the quality control and analysis of this compound and its derivatives. These techniques facilitate the separation, identification, and quantification of the target compound, as well as the detection of impurities, starting materials, and byproducts in reaction mixtures. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prominently utilized methods for these purposes.

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for assessing the purity of volatile compounds like this compound. It is routinely employed in quality control, with commercial suppliers often specifying a purity of ≥99.0% as determined by GC area percentage. merckmillipore.comsigmaaldrich.comsigmaaldrich.com The method's high resolution and sensitivity make it ideal for detecting and quantifying trace impurities.

In synthetic chemistry, GC is a valuable tool for monitoring the progress of reactions that produce cyclopropane derivatives. For instance, in the preparation of cyclopropanecarboxamide (B1202528) from cyclopropanecarboxylic acid, GC analysis is used to confirm the consumption of the starting material and to determine the purity of the final product, which can reach 99% after purification. google.com Similarly, the purity of derivatives like 1-methylcyclopropylcarboxylic acid is determined using the gas chromatography normalization method. google.com

Table 1: Representative Gas Chromatography (GC) Applications for Cyclopropane Derivatives

ApplicationStationary Phase/ColumnAnalyte(s)PurposeReference
Purity AssayStandard non-polar or mid-polar capillary columnThis compoundRoutine quality control, purity determination (typically ≥99.0%). merckmillipore.comsigmaaldrich.comsigmaaldrich.com
Enantioselective AnalysisChirasil-β-Dex (chiral stationary phase)Chiral cyclopropane derivativesSeparation of enantiomers, determination of enantiomeric excess (ee), and chemical yield. researchgate.net
Reaction MonitoringNot specifiedCyclopropanecarboxamide, Cyclopropanecarboxylic acidTo determine reactant consumption and product purity (e.g., 93-99%). google.com
Structural IdentificationNot specifiedThis compoundCoupled with Mass Spectrometry (GC-MS) for compound identification. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers a complementary approach for the analysis of this compound, particularly for non-volatile derivatives or when alternative selectivity is required. Reverse-phase (RP) HPLC is a commonly applied mode for this compound. sielc.com

A documented RP-HPLC method for this compound utilizes columns such as the Newcrom R1 or Newcrom C18. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry detection (LC-MS), volatile acids such as formic acid are used in place of non-volatile acids like phosphoric acid. sielc.com A significant advantage of this HPLC method is its scalability; it can be adapted from an analytical scale for purity checks to a preparative scale for the isolation and purification of the compound from impurities. sielc.com

The versatility of HPLC is also demonstrated in the analysis of related compounds, such as the parent cyclopropanecarboxylic acid, which can be separated under similar reverse-phase conditions. sielc.comsielc.com

Table 2: Exemplary High-Performance Liquid Chromatography (HPLC) Conditions

AnalyteColumnMobile PhaseDetectionPurposeReference
This compoundNewcrom R1 or Newcrom C18Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS)UV or MSPurity analysis and preparative isolation of impurities. sielc.com
Cyclopropanecarboxylic acidNewcrom R1Acetonitrile (MeCN), Water, and Phosphoric AcidUV or MSQuantitative analysis and purity assessment. sielc.com
Cyclopropanecarboxylic acidPrimesep B5% Acetonitrile, 95% Water, 0.1% Sulfuric AcidUV (210 nm)Analysis of the hydrophilic parent acid. sielc.com

Environmental Fate and Degradation Pathways of Cyclopropanecarboxylates

Microbial Metabolism of Cyclopropanecarboxylate (B1236923)

Microorganisms play a crucial role in the biogeochemical cycling of organic compounds. Certain bacteria have demonstrated the ability to utilize cyclopropanecarboxylate as a sole source of carbon and energy, indicating the presence of specific metabolic pathways for the degradation of this strained ring structure.

Oxidative Degradation Pathways (e.g., by Rhodococcus rhodochrous)

A notable example of microbial degradation of cyclopropanecarboxylate is observed in the soil bacterium Rhodococcus rhodochrous. This organism is capable of metabolizing cyclopropanecarboxylate through a novel oxidative pathway. Research has indicated that the degradation process is initiated by the conversion of cyclopropanecarboxylate into its coenzyme A (CoA) thioester, cyclopropanecarboxyl-CoA. This activation step is followed by a ring-opening reaction, leading to intermediates that can enter central metabolic pathways.

In cell extracts of R. rhodochrous grown on cyclopropanecarboxylate, the oxidation of cyclopropanecarboxyl-CoA, 3-hydroxybutyryl-CoA, and crotonyl-CoA has been observed. nsf.govnih.gov This suggests a pathway where cyclopropanecarboxylate is catabolized via these intermediates. The enzymes responsible for the formation and ring opening of cyclopropanecarboxyl-CoA appear to be inducible, meaning they are synthesized by the bacterium in response to the presence of cyclopropanecarboxylate. nsf.govnih.gov

The proposed degradation pathway in R. rhodochrous is outlined in the table below:

StepReactantIntermediate/ProductKey Observation
1CyclopropanecarboxylateCyclopropanecarboxyl-CoAActivation of the substrate
2Cyclopropanecarboxyl-CoARing-opened intermediateCleavage of the cyclopropane (B1198618) ring
3Ring-opened intermediate3-Hydroxybutyryl-CoAFormation of a β-oxidation intermediate
43-Hydroxybutyryl-CoAFurther oxidized productsEntry into central metabolism

Enzymatic Ring-Opening Mechanisms

The enzymatic cleavage of the highly strained cyclopropane ring is a key and challenging step in the microbial degradation of cyclopropanecarboxylates. While the complete enzymatic machinery has not been fully elucidated, it is understood that a specific, inducible enzyme is responsible for the ring-opening of cyclopropanecarboxyl-CoA in R. rhodochrous. nsf.govnih.gov The exact mechanism of this enzymatic ring-opening is still a subject of ongoing research, but it is a critical step that allows the resulting linear carbon chain to be further metabolized through pathways such as β-oxidation. researchgate.net

Role of Coenzyme A (CoA) Thioesters in Degradation Pathways

The formation of Coenzyme A (CoA) thioesters is a recurring theme in the microbial metabolism of carboxylic acids, and the degradation of cyclopropanecarboxylate is no exception. The conversion of cyclopropanecarboxylate to cyclopropanecarboxyl-CoA serves two primary purposes. Firstly, it activates the carboxyl group, making the molecule more reactive and primed for subsequent enzymatic reactions. Secondly, it "tags" the molecule for entry into specific degradative pathways within the cell. The involvement of CoA thioesters facilitates the orderly breakdown of the carbon skeleton following the enzymatic ring-opening. nsf.govnih.gov

Bioremediation Strategies for Cyclopropane-Containing Pollutants

The ability of microorganisms like Rhodococcus to degrade recalcitrant organic compounds makes them attractive candidates for bioremediation applications. researchgate.netnih.gov Strains of Rhodococcus are known for their broad metabolic diversity and robustness, allowing them to survive and function in contaminated environments. researchgate.netnih.gov

Bioremediation strategies leveraging these bacteria could involve bioaugmentation, where specific degrading strains are introduced into a contaminated site, or biostimulation, where the growth and activity of indigenous degrading populations are enhanced by providing nutrients and favorable environmental conditions. The capacity of Rhodococcus rhodochrous to utilize cyclopropanecarboxylate as a sole carbon source points to its potential use in cleaning up environments contaminated with cyclopropane-containing pollutants. nih.govfrontiersin.org

Chemical Degradation Mechanisms (e.g., Hydrolysis, Photodegradation)

In addition to microbial breakdown, the environmental fate of methyl cyclopropanecarboxylate is also influenced by abiotic chemical degradation processes such as hydrolysis and photodegradation.

Hydrolysis: Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. viu.ca However, esters of cyclopropanecarboxylic acid have been shown to exhibit a significant increase in stability against both acid- and base-catalyzed hydrolysis compared to other esters. nih.gov This enhanced stability suggests that hydrolysis may be a slow degradation pathway for this compound in the environment under typical pH conditions.

Photodegradation: Photodegradation involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation from the sun. The susceptibility of a molecule to photodegradation depends on its ability to absorb light energy. For some organic esters, photodegradation can be a significant environmental degradation pathway, proceeding through various mechanisms including direct photolysis or reaction with photochemically generated reactive species like hydroxyl radicals. frontiersin.orgnih.gov A study on α-naphthyl cyclopropane carboxylic esters demonstrated that they can undergo photoannulation in the presence of a photocatalyst and visible light, which involves a reductive cyclopropyl (B3062369) ring-opening. acs.org This indicates that photodegradation of this compound is a plausible environmental fate process, although the specific pathways and rates would depend on environmental conditions.

Q & A

Q. What are the standard synthetic routes for preparing methyl cyclopropanecarboxylate, and what critical parameters influence yield?

this compound is typically synthesized via cyclopropanation of unsaturated esters or carboxylic acid derivatives. A common method involves the reaction of cyclopropanecarboxylic acid with methanol under acid catalysis (e.g., sulfuric acid) to form the ester . Key parameters include:

  • Temperature control : Excess heat may lead to ring-opening reactions due to cyclopropane strain.
  • Catalyst selection : Acidic conditions must be optimized to avoid ester hydrolysis.
  • Purity of precursors : Impurities in cyclopropanecarboxylic acid can reduce yields by promoting side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Critical techniques include:

  • 1H and 13C NMR : Identify cyclopropane ring protons (δ ~0.5–2.0 ppm) and coupling constants (J ≈ 5–10 Hz) indicative of ring strain. The ester carbonyl appears at ~165–175 ppm in 13C NMR .
  • IR spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and cyclopropane C-H vibrations (~3000 cm⁻¹).
  • GC-MS : Verify molecular ion peaks (m/z 100.11 for C5H8O2) and fragmentation patterns . Data interpretation must reference authentic spectra from databases like PubChem to resolve ambiguities .

Q. How can researchers ensure reproducibility when synthesizing this compound derivatives?

Reproducibility requires:

  • Detailed protocol documentation : Specify reaction times, solvent grades, and purification methods (e.g., distillation at 119°C under 764 mmHg for the pure compound) .
  • Batch-to-batch consistency : Use high-purity starting materials (≥97% GC) and validate intermediates via TLC or HPLC .
  • Reporting anomalies : Note deviations in reaction conditions (e.g., humidity effects on acid catalysts) in supplementary materials .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

Enantiocontrol methods include:

  • Chiral catalysts : Use Rh(II) or Cu(I) complexes with bis(oxazoline) ligands to induce asymmetry during cyclopropanation of α,β-unsaturated esters .
  • Kinetic resolution : Employ enzymes like lipases to selectively hydrolyze one enantiomer of racemic mixtures .
  • Computational modeling : Predict transition-state geometries using DFT to optimize catalyst design .

Q. How should researchers resolve contradictions in reported reaction yields for this compound synthesis?

Contradictions often arise from:

  • Varied analytical methods : Compare yields quantified by GC (may exclude non-volatile byproducts) vs. NMR (integrates all species) .
  • Reagent purity : Trace moisture in methanol can reduce esterification efficiency by 15–20% .
  • Reaction scaling : Pilot-scale reactions may suffer from inefficient heat dissipation, lowering yields vs. small-scale trials . Systematic meta-analysis of published protocols is recommended to identify critical variables .

Q. What role does this compound play in the design of bioactive molecules?

The compound serves as:

  • A rigid scaffold : Its strained cyclopropane ring mimics peptide bond geometry, enabling protease inhibition studies .
  • A precursor for pesticides : Derivatives like cypermethrin (modified with dichlorovinyl groups) are insecticidal agents .
  • A metabolic probe : Isotope-labeled versions (e.g., 13C-methyl) track esterase activity in vivo .

Methodological Considerations

  • Data validation : Cross-reference spectral data with peer-reviewed databases (e.g., PubChem, Beilstein Journal) to avoid reliance on unverified commercial sources .
  • Ethical reporting : Disclose synthetic hazards (e.g., flammability of methanol) and waste disposal protocols per regulatory guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.